Decyl(Dimethyl)phosphine Oxide

Overview

Description

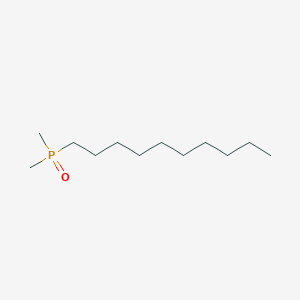

DECYL(DIMETHYL)PHOSPHINE OXIDE is an organophosphorus compound with the chemical formula C₁₂H₂₇OP. This compound is commonly used as a non-ionic detergent in various scientific applications .

Preparation Methods

The synthesis of DECYL(DIMETHYL)PHOSPHINE OXIDE typically involves the reaction of decyl bromide with dimethylphosphine oxide. The reaction is carried out under anhydrous conditions and in the presence of a base such as sodium hydride. The reaction proceeds as follows:

[ \text{C}{10}\text{H}{21}\text{Br} + \text{(CH}3\text{)}2\text{P(O)H} \rightarrow \text{C}{10}\text{H}{21}\text{P(O)(CH}_3\text{)}_2 + \text{HBr} ]

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

DECYL(DIMETHYL)PHOSPHINE OXIDE undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: It can undergo nucleophilic substitution reactions where the phosphine oxide group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Decyl(Dimethyl)phosphine Oxide is characterized by its amphiphilic nature, enabling it to interact effectively with both hydrophobic and hydrophilic environments. It primarily acts as a non-ionic detergent, facilitating the solubilization of membrane proteins and lipid bilayers. The compound targets the enzyme Amine oxidase [flavin-containing] A (MAO A), which is crucial for the oxidative deamination of neurotransmitters like serotonin. By inhibiting this enzyme, this compound can influence neurotransmitter metabolism, potentially impacting mood and behavior.

Scientific Research Applications

The applications of this compound can be categorized into several domains:

Chemistry

- Detergent for DNA Isolation : Utilized in the isolation and purification of plasmid DNA due to its effectiveness in solubilizing cellular membranes.

- Protein Purification : Employed as a detergent in protein crystallization processes, allowing for the study of membrane proteins.

Biology

- Membrane Protein Studies : Its ability to solubilize lipid bilayers makes it ideal for studying membrane proteins and their functions .

- Cellular Effects : Influences cellular processes such as gene expression and signaling pathways by modulating enzyme activities.

Medicine

- Drug Delivery Systems : Investigated for potential use in enhancing drug delivery mechanisms due to its ability to alter membrane permeability.

- Neuropharmacology : Shows promise in treating mood disorders by modulating serotonin levels through MAO A inhibition .

Industry

- Cleaning Agents : Incorporated into formulations for cleaning agents and surfactants due to its surfactant properties.

Case Study 1: Neuropharmacological Implications

Research indicates that this compound preferentially oxidizes serotonin, suggesting potential applications in treating mood disorders. This property is attributed to its interaction with MAO A, leading to altered neurotransmitter levels which could be beneficial in therapeutic contexts .

Case Study 2: Metabolic Stability

Studies have shown that incorporating phosphine oxide structures into drug designs can enhance metabolic stability. For instance, modifications to existing drugs have resulted in improved solubility and reduced lipophilicity while maintaining biological efficacy. This has implications for developing more effective pharmaceuticals .

Mechanism of Action

The mechanism of action of DECYL(DIMETHYL)PHOSPHINE OXIDE involves its interaction with lipid bilayers and proteins. It acts as a detergent, disrupting the lipid bilayer and solubilizing membrane proteins. This property makes it useful in the study of membrane-bound enzymes and receptors . The molecular targets include various membrane proteins and enzymes, and the pathways involved are related to the solubilization and stabilization of these proteins.

Comparison with Similar Compounds

DECYL(DIMETHYL)PHOSPHINE OXIDE can be compared with other similar compounds such as:

Dimethylphosphine oxide: A related compound with the formula (CH₃)₂P(O)H, which is also used as a reagent in organic synthesis.

Diphenylphosphine oxide: Another related compound with the formula (C₆H₅)₂P(O)H, used in similar applications but with different solubility and reactivity properties.

The uniqueness of this compound lies in its long alkyl chain, which enhances its detergent properties and makes it particularly effective in solubilizing lipid bilayers and membrane proteins .

Biological Activity

Decyl(dimethyl)phosphine oxide (DMPO), with the chemical formula C₁₂H₂₇OP, is an organophosphorus compound that has garnered attention for its biological activity, particularly in biochemical and pharmacological contexts. This article explores its mechanisms of action, effects on cellular processes, and potential applications in medicine.

Overview of this compound

- Chemical Structure : DMPO consists of a decanoyl group attached to a phosphorus atom, which is also bonded to two methyl groups and an oxygen atom, forming a phosphine oxide group. This configuration allows for diverse interactions due to its amphiphilic nature, making it suitable for various biochemical applications.

- CAS Number : 2190-95-6

Target Enzymes

DMPO primarily targets Amine oxidase [flavin-containing] A (MAO A) , an enzyme crucial for the oxidative deamination of neurotransmitters such as serotonin. The interaction with MAO A suggests that DMPO may influence neurotransmitter metabolism, potentially impacting mood and behavior.

Mode of Action

The compound acts as an inhibitor of MAO A, leading to altered levels of neurotransmitters in the brain. This inhibition can affect various biochemical pathways involving aromatic neurotransmitters, which are essential for normal neuronal function .

Cellular Effects

DMPO has been shown to influence several cellular processes:

- Cell Signaling : It modulates signaling pathways related to neurotransmitter activity.

- Gene Expression : Changes in enzyme activity can lead to alterations in gene expression profiles associated with neuronal health.

- Metabolism : It plays a role in the metabolism of biogenic amines, impacting both central and peripheral nervous systems .

Stability and Dosage Effects

Research indicates that DMPO is relatively stable under laboratory conditions; however, its effectiveness as a detergent may diminish over time or under extreme conditions. In animal models, low doses are generally well-tolerated without significant toxicity, while higher doses may exhibit varying effects depending on the context.

Interaction Studies

Studies have demonstrated that DMPO affects lipid membrane phase behavior and diffusion coefficients when combined with water. This interaction is critical for understanding how DMPO behaves in biological environments and could inform its therapeutic applications .

Comparative Analysis

The following table compares DMPO with similar compounds based on their chemical structure and biological activity:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Dimethylphosphine Oxide | (CH₃)₂P(O)H | Simpler structure; lacks long hydrocarbon chains |

| Dodecyl Dimethyl Phosphine Oxide | C₁₄H₃₁OP | Longer hydrocarbon chain; distinct physical properties |

| Diphenylphosphine Oxide | (C₆H₅)₂P(O) | Aromatic groups; different reactivity |

| Decyl Dimethyl Phosphine Oxide | C₁₂H₂₇OP | Amphiphilic nature; potential neuropharmacological effects |

Case Studies

- Neuropharmacological Implications : Research has highlighted DMPO's role in preferentially oxidizing serotonin and other neuroactive amines. This property suggests potential applications in treating mood disorders by modulating serotonin levels .

- Metabolic Stability : Studies indicate that compounds similar to DMPO exhibit improved metabolic stability when incorporated into drug designs. For example, the incorporation of phosphine oxide structures into existing drugs has been shown to enhance solubility and reduce lipophilicity while maintaining biological efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing Decyl(Dimethyl)phosphine Oxide with high purity?

- Methodological Answer : this compound can be synthesized via alkylation of dimethylphosphine oxide with decyl halides (e.g., decyl chloride) under inert atmospheres. Key parameters include:

- Solvent selection : Use anhydrous tetrahydrofuran (THF) or dichloromethane to minimize hydrolysis.

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Purification : Recrystallization in non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.

- Quality control : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using P NMR and mass spectrometry .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- Spectroscopy :

- P NMR: A singlet near δ 30–35 ppm confirms the phosphine oxide group.

- IR spectroscopy: A strong P=O stretching band at 1100–1200 cm (shifted upon metal coordination) .

- Mass spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H] for CHOP: ~218.2 Da).

- Elemental analysis : Match experimental C/H/P percentages with theoretical values (e.g., C: 66.0%, H: 12.4%, P: 14.2%) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in airtight containers under nitrogen, away from moisture and oxidizers.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and how can this be experimentally validated?

- Methodological Answer :

- Coordination behavior : The phosphine oxide acts as a monodentate ligand via the oxygen atom. For example, with Zn, it forms complexes with 1:2 (metal:ligand) stoichiometry, as confirmed by elemental analysis and X-ray crystallography .

- Validation techniques :

- IR spectroscopy : A redshift (14–65 cm) in the P=O stretching frequency upon coordination .

- Single-crystal XRD : Resolve bond lengths and angles (e.g., Zn–O distances ~2.0 Å).

- Thermogravimetric analysis (TGA) : Assess thermal stability of complexes (decomposition >200°C) .

Q. What role does this compound play in stabilizing reactive intermediates in high-temperature oxidation reactions?

- Methodological Answer :

- Mechanistic insight : Under oxidative conditions, phosphine oxides can form five-coordinate phosphadioxirane intermediates, as evidenced by P NMR tracking of reaction byproducts (e.g., phosphinates) .

- Experimental design :

- Use differential scanning calorimetry (DSC) to monitor exothermic events during oxidation.

- Pair with gas chromatography-mass spectrometry (GC-MS) to identify volatile decomposition products (e.g., CO, phosphorus oxides) .

Q. How can researchers resolve contradictions in spectroscopic data when analyzing metal-phosphine oxide complexes?

- Methodological Answer :

- Cross-validation : Combine multiple techniques (e.g., H NMR for ligand symmetry, XPS for oxidation state).

- Computational modeling : Use density functional theory (DFT) to predict IR/NMR spectra and compare with experimental data.

- Case study : Discrepancies in P=O band splitting in IR spectra may arise from crystal packing effects, not coordination geometry .

Q. What experimental strategies optimize the use of this compound in ambipolar host materials for OLEDs?

- Methodological Answer :

- Material design : Incorporate the decyl chain to enhance solubility and film-forming properties.

- Device testing : Fabricate OLEDs via vacuum deposition and measure electroluminescence efficiency (e.g., external quantum efficiency >15%).

- Performance metrics : Compare efficiency roll-off at high brightness (e.g., <10% drop at 1000 cd/m) with triphenyl phosphine oxide derivatives .

Properties

IUPAC Name |

1-dimethylphosphoryldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27OP/c1-4-5-6-7-8-9-10-11-12-14(2,3)13/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVLCKASFMVUSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCP(=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176309 | |

| Record name | Phosphine oxide, decyldimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2190-95-6 | |

| Record name | Dimethyldecyl phosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyl(dimethyl)phosphine oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07641 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphine oxide, decyldimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(dimethylphosphoryl)decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLDECYL PHOSPHINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ0G8CN4H9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.